Methyl 2-ethoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

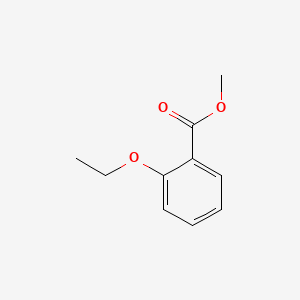

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQKAPOTVSWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324409 | |

| Record name | Methyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3686-55-3 | |

| Record name | Methyl 2-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3686-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-ethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-ethoxybenzoate

Introduction

Methyl 2-ethoxybenzoate, an aromatic ester, serves as a valuable building block in organic synthesis and holds potential in various research and development applications. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectroscopic profile, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the scientific data and practical insights necessary for its effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

This compound, also known as methyl o-ethoxybenzoate, is structurally characterized by a benzene ring substituted with a methyl ester group and an ethoxy group at the ortho position.[1][2] This arrangement of functional groups dictates its physical and chemical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 3686-55-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=CC=CC=C1C(=O)OC | [3] |

| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [1][2] |

The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in various reaction conditions.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Purity | ≥99% (GC) | [4] |

| Storage Temperature | 10°C - 25°C (Room Temperature) | [3] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 2-ethoxybenzoic acid or the etherification of a salicylate precursor. A common and illustrative laboratory-scale synthesis proceeds via the Williamson ether synthesis followed by esterification.

Conceptual Synthesis Pathway

The logical flow for a typical synthesis starts from a readily available precursor, methyl salicylate. The phenolic hydroxyl group is first deprotonated with a suitable base, followed by nucleophilic attack on an ethylating agent. This pathway is efficient and provides a high yield of the desired product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous alkoxybenzoates.[5]

Materials:

-

Methyl salicylate (1.0 eq)

-

Potassium hydroxide (KOH) (1.1 eq)

-

Diethyl sulfate (1.05 eq)

-

Ethanol (solvent)

-

Hydrochloric acid (5% aqueous solution)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol under gentle cooling.

-

Addition of Salicylate: Slowly add methyl salicylate to the basic solution while maintaining the temperature around 15°C.[5] Stir the mixture for 15-20 minutes to ensure complete formation of the potassium salt.

-

Etherification: Add diethyl sulfate dropwise to the reaction mixture. Control the addition rate to keep the temperature at approximately 15°C.[5] After the addition is complete, allow the reaction to stir for 6 hours at this temperature.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate mobile phase.

-

Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key expected signals are detailed below.

Caption: Structure of this compound.[6]

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.8-7.8 ppm. The proton ortho to the ester group and the proton ortho to the ethoxy group will show characteristic splitting patterns (doublet of doublets or triplets).

-

Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -OCH₂- protons) coupled to a triplet around δ 1.4 ppm (for the -CH₃ protons).

-

Methyl Ester Protons (-COOCH₃): A sharp singlet will be observed around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR will show 10 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

sp² C-H Stretch: Peaks just above 3000 cm⁻¹.

-

sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 149) and the ethoxy group (-OCH₂CH₃, m/z = 135).[7]

Table 3: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | δ 6.8-7.8 (m, 4H), δ 4.1 (q, 2H), δ 3.9 (s, 3H), δ 1.4 (t, 3H) |

| IR (cm⁻¹) | ~1730 (C=O), ~1250 (C-O), ~3000 (sp² C-H), <3000 (sp³ C-H) |

| MS (m/z) | 180 (M⁺), 149 (M⁺ - OCH₃), 135 (M⁺ - OC₂H₅) |

Note: Specific ppm and cm⁻¹ values are predictive and may vary slightly based on the solvent and instrument used. Spectroscopic data for this compound is available from various suppliers.[8][9]

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by its ester and ether functionalities.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-ethoxybenzoic acid.

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, (2-ethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the ethoxy group being an ortho-, para-director and the ester group being a meta-director. The net outcome will depend on the reaction conditions.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is found in compounds being investigated for various biological activities.

-

Scaffold for Drug Discovery: The ethoxybenzoate moiety is a component of molecules designed as selective estrogen receptor modulators (SERMs), which are crucial in therapies for osteoporosis and breast cancer.[10]

-

Chromatographic and Spectrometric Applications: It has been described as a zwitterionic compound useful in chromatographic separation techniques and mass spectrometric methods.[3]

-

Anti-inflammatory Potential: Related isomeric forms have shown anti-inflammatory properties, suggesting that derivatives of this compound could be explored for similar activities.[3]

-

Role of Methyl Groups in Drug Design: The methyl group itself plays a significant role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[11] It can improve metabolic stability and is a key component in strategies for developing new uses for existing drugs.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data for analogous chemical compounds.

Table 4: GHS Hazard and Precautionary Statements

| Category | Statement | Source |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3][14]

-

Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[14] Collect the material in a sealed container for proper disposal.[14]

-

First Aid:

Conclusion

This compound is a versatile chemical compound with well-defined properties. Its straightforward synthesis and predictable reactivity make it a valuable tool for synthetic chemists. The insights provided in this guide, from its fundamental physical data to detailed handling protocols, are intended to support its effective and safe application in advanced research and development, particularly in the pursuit of novel therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(3686-55-3) 1H NMR [m.chemicalbook.com]

- 9. This compound(3686-55-3) MS spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. agilent.com [agilent.com]

- 14. syskem.de [syskem.de]

An In-depth Technical Guide to Methyl 2-ethoxybenzoate

CAS Number: 3686-55-3 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the synthesis, characterization, potential applications, and safety considerations of Methyl 2-ethoxybenzoate.

Introduction: A Versatile Benzoate Ester

This compound is an aromatic ester, a derivative of benzoic acid, that holds potential as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with an ethoxy group and a methyl ester group in the ortho position, provides a unique combination of steric and electronic properties that can be exploited in the design of more complex molecules. Benzoate esters, as a class, are significant intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[2] The strategic placement of substituents on the aromatic ring can significantly influence a molecule's affinity for biological targets, making compounds like this compound valuable in medicinal chemistry.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 3686-55-3 | [4] |

| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | Liquid | [5] |

| SMILES | CCOC1=CC=CC=C1C(=O)OC | [4] |

| InChI | InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | [5] |

| Storage | Store at 10°C - 25°C | [4] |

Synthesis and Manufacturing

The synthesis of this compound can be logically approached in a two-step process: the formation of the ether linkage to create 2-ethoxybenzoic acid, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 2-Ethoxybenzoic Acid via Williamson Ether Synthesis

The most common and direct method for preparing the precursor, 2-ethoxybenzoic acid, is the Williamson ether synthesis.[6][7] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an ethyl halide.

Reaction:

Caption: Williamson Ether Synthesis for 2-Ethoxybenzoic Acid.

Detailed Protocol:

A robust, large-scale procedure for this synthesis has been described.[8]

-

Deprotonation: Methyl salicylate is treated with a strong base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. This deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium salicylate.[8]

-

Ethylation: An ethylating agent, such as diethyl sulfate or ethyl iodide, is then added to the reaction mixture. The salicylate anion attacks the ethyl group in an Sₙ2 reaction, displacing the sulfate or halide leaving group to form this compound.[6][8]

-

Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide followed by an acidic workup, to yield the final product, 2-ethoxybenzoic acid.[8]

This method is highly effective, with reported yields of up to 98%.[8] The choice of a primary ethylating agent is crucial to favor the Sₙ2 mechanism and avoid elimination side reactions.[6][9]

Step 2: Esterification of 2-Ethoxybenzoic Acid

The conversion of 2-ethoxybenzoic acid to its methyl ester is most commonly achieved through Fischer esterification.[10]

Reaction:

Caption: Fischer Esterification of 2-Ethoxybenzoic Acid.

Detailed Protocol:

-

Reaction Setup: 2-Ethoxybenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.[10]

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is added to the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10][11]

-

Nucleophilic Attack and Ester Formation: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of this compound.[10]

-

Workup: The reaction is typically heated to reflux to drive the equilibrium towards the product. After completion, the reaction is worked up by neutralizing the acid catalyst and removing the excess methanol and water. Purification is usually achieved by distillation or column chromatography.

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its structural analogue, Methyl 2-methoxybenzoate, and general principles of NMR spectroscopy.[12][13]

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.7 | dd | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.5-7.4 | m | 1H | Aromatic H (para to -OCH₂CH₃) |

| ~7.0-6.9 | m | 2H | Aromatic H (meta to -OCH₂CH₃ & ortho to -OCH₂CH₃) |

| ~4.1 | q | 2H | -OCH₂ CH₃ |

| ~3.9 | s | 3H | -COOCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (ester) |

| ~158 | Aromatic C -OCH₂CH₃ |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~121 | Aromatic C -COOCH₃ |

| ~120 | Aromatic CH |

| ~113 | Aromatic CH |

| ~64 | -OCH₂ CH₃ |

| ~52 | -COOCH₃ |

| ~15 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 180. The fragmentation pattern provides structural confirmation. A key fragmentation pathway involves the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 149, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 121.[14] Another significant fragmentation is the loss of an ethyl radical (-CH₂CH₃), leading to a peak at m/z 151.[14][15]

Expected Fragmentation Pattern:

Caption: Predicted EI-MS Fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Based on the spectrum of the similar Methyl 2-hydroxybenzoate, the following prominent peaks are expected:[16]

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the alkyl groups.

-

~1730 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

-

~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester group.

-

~1100 cm⁻¹: C-O stretching vibration of the ether group.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications.[17] Benzoate derivatives are foundational scaffolds in medicinal chemistry due to their ability to be readily functionalized.[1]

-

Scaffold for Lead Optimization: The ortho-ethoxybenzoate moiety can be incorporated into larger molecules to probe structure-activity relationships (SAR). The ethoxy group can influence the molecule's conformation, solubility, and metabolic stability, and can participate in hydrogen bonding or hydrophobic interactions with biological targets.

-

Intermediate for API Synthesis: 2-Ethoxybenzoic acid, the precursor to the title compound, is a known intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, it is used in the synthesis of compounds related to the sildenafil series.[17] This highlights the potential of this compound as a starting material in similar synthetic campaigns.

-

Enzyme Inhibitors: Substituted benzoic acid derivatives have been identified as potent inhibitors of various enzymes. For example, certain para-substituted benzoic acids have shown inhibitory activity against protein phosphatase Slingshot, a potential target in cancer therapy.[18] The ortho-ethoxy substitution of this compound could be explored for its potential to confer selectivity or potency in similar enzyme systems.

-

Antimicrobial and Anti-inflammatory Potential: While direct biological data for this compound is limited, related compounds have shown interesting activities. Ethyl 4-ethoxybenzoate is reported to have antimicrobial properties.[19][20] Furthermore, a commercial source notes that related compounds have been associated with anti-inflammatory properties, a common feature of salicylic acid derivatives from which this compound is synthetically derived.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling. However, based on data for structurally similar compounds like methyl benzoate, the following precautions are advised.

-

Hazards: Likely to be harmful if swallowed. May cause skin and serious eye irritation. Combustible liquid.[21]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors. Wash skin thoroughly after handling.[21]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor. Do NOT induce vomiting.[21]

-

In Case of Skin Contact: Take off contaminated clothing and rinse skin with water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[21]

Conclusion

This compound (CAS 3686-55-3) is a synthetically accessible aromatic ester with significant potential as an intermediate and building block in pharmaceutical research and development. Its preparation via well-established methods like the Williamson ether synthesis and Fischer esterification is efficient and scalable. The structural features of this compound, combined with the known therapeutic relevance of the broader class of benzoate esters, make it a molecule of interest for medicinal chemists. Further investigation into its biological activities and its utility in the synthesis of novel therapeutic agents is warranted.

References

- 1. annexechem.com [annexechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemres.org [orgchemres.org]

- 8. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]

- 13. This compound(3686-55-3) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound(3686-55-3) MS spectrum [chemicalbook.com]

- 16. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. nbinno.com [nbinno.com]

- 18. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 20. Active Compounds with Medicinal Potential Found in Maxillariinae Benth. (Orchidaceae Juss.) Representatives—A Review | MDPI [mdpi.com]

- 21. tcichemicals.com [tcichemicals.com]

Section 1: Core Physicochemical and Structural Properties

An In-Depth Technical Guide to Methyl 2-Ethoxybenzoate for Advanced Research

This guide provides an in-depth exploration of this compound, a key organic compound, with a focus on its physicochemical properties, synthesis, analytical validation, and applications in modern research and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document moves beyond basic data to explain the causality behind experimental choices and protocols, ensuring a robust understanding of its utility as a chemical intermediate.

This compound (CAS No: 3686-55-3) is an aromatic ester that serves as a valuable building block in organic synthesis.[1][2][3] Its molecular architecture, featuring an ethoxy group ortho to a methyl ester on a benzene ring, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules.

The precise molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The monoisotopic mass is essential for high-resolution mass spectrometry, which is used to confirm the elemental composition of a molecule.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5][6] |

| Appearance | Liquid | [6] |

| CAS Number | 3686-55-3 | [1][2][3][4] |

| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [3][5][6] |

| Density | ~1.11 g/mL (Predicted) | |

| Boiling Point | ~250-260 °C (Predicted) | |

| SMILES | CCOC1=CC=CC=C1C(=O)OC | [4] |

| InChI Key | QAYQKAPOTVSWLS-UHFFFAOYSA-N | [6] |

Molecular Structure Visualization

The structure of this compound is foundational to its reactivity and function. The ortho-positioning of the ethoxy and methyl ester groups can influence reaction pathways through steric hindrance and electronic effects.

Caption: 2D structure of this compound.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from a readily available precursor, methyl salicylate. This process involves a Williamson ether synthesis to introduce the ethoxy group, followed by purification.

Step 1: Williamson Ether Synthesis

This reaction forms the ether linkage by reacting the phenolic hydroxyl group of methyl salicylate with an ethylating agent in the presence of a base.

-

Principle: The base (e.g., potassium carbonate, K₂CO₃) deprotonates the acidic phenol, creating a phenoxide ion. This potent nucleophile then attacks the electrophilic ethylating agent (e.g., diethyl sulfate or ethyl iodide) in an Sₙ2 reaction to form the ether.

-

Causality: Anhydrous conditions are crucial as water can hydrolyze the reagents and compete with the phenoxide as a nucleophile, reducing yield. A polar aprotic solvent like acetone or DMF is used to dissolve the reactants without interfering with the reaction.

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent: Add anhydrous acetone (10 mL per gram of methyl salicylate).

-

Reagent Addition: While stirring, add diethyl sulfate (1.2 eq) dropwise to the suspension.[7]

-

Reaction: Heat the mixture to reflux (approx. 60-70°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and salts. Wash the solid with a small amount of acetone.

-

Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate, wash with 5% NaOH solution to remove unreacted starting material, followed by a brine wash.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 2: Purification by Column Chromatography

Purification is essential to remove byproducts and unreacted starting materials.

-

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (e.g., a hexane/ethyl acetate mixture). This compound is less polar than the starting methyl salicylate, so it will elute first.

Protocol:

-

Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the eluent.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain pure this compound as a liquid.

Section 3: Analytical Characterization and Workflow

Confirming the identity and purity of the synthesized product is a non-negotiable step in scientific research. A combination of spectroscopic methods provides a self-validating system.

Analytical Workflow Diagram

Caption: Standard experimental workflow for synthesis and validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include a triplet and quartet for the ethoxy group, a singlet for the methyl ester, and distinct aromatic protons.

-

¹³C NMR: Confirms the carbon skeleton. Expected signals include peaks for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the ethoxy and methyl groups.

2. Mass Spectrometry (MS):

-

This technique is used to confirm the molecular weight. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (180.2).[8]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR is used to identify the functional groups present. Key expected absorbances include a strong C=O stretch for the ester group (around 1720 cm⁻¹) and C-O stretches for the ether and ester linkages.

Section 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs and other high-value organic molecules.

-

Scaffold for Drug Discovery: The benzoate scaffold is common in many biologically active compounds. The specific substitution pattern of this compound can be modified to explore structure-activity relationships (SAR) for developing new therapeutic agents.[9] Introducing methyl and other alkyl groups is a key strategy in lead optimization to modulate physicochemical and pharmacokinetic properties.[10]

-

Synthesis of Enzyme Inhibitors and Receptor Modulators: Its structure is a precursor for molecules designed to interact with biological targets. The ethoxy and ester groups can be hydrolyzed or transformed to create more complex functionalities that can bind to the active sites of enzymes or receptors.

-

Chromatographic and Analytical Standards: Due to its stability and well-defined properties, it can be used as a reference standard in analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4]

Hypothetical Role in Modulating a Signaling Pathway

Derivatives synthesized from this compound could potentially act as modulators of cellular signaling pathways, a cornerstone of modern drug development.

Caption: Hypothetical modulation of a GPCR pathway by a drug derivative.

Section 5: Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or watercourses.

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Conclusion

This compound is a compound whose significance is defined by its potential. With a molecular weight of 180.20 g/mol , its true value for researchers lies in its role as a versatile and reliable chemical intermediate. A thorough understanding of its synthesis, purification, and analytical validation—as detailed in this guide—is essential for leveraging its structural features in the complex and demanding fields of organic synthesis and pharmaceutical drug discovery. The protocols and insights provided herein are designed to empower scientists to utilize this compound with precision, safety, and confidence.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3686-55-3|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate|CAS 22511-42-8 [benchchem.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. syskem.de [syskem.de]

The Solubility Profile of Methyl 2-Ethoxybenzoate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Introduction: Understanding the Significance of Methyl 2-Ethoxybenzoate Solubility

This compound (C₁₀H₁₂O₃), an aromatic ester, is a compound of increasing interest in the pharmaceutical and chemical industries. Its structural features, comprising a benzene ring, an ester group, and an ether linkage, impart a unique combination of properties that make it a versatile building block in organic synthesis and a potential candidate for various applications, including drug development. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective utilization in reaction chemistry, formulation design, purification processes, and analytical method development.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, presents qualitative and predicted quantitative solubility data, and offers detailed, field-proven experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and streamline their work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [CymitQuimica][1] |

| Molecular Weight | 180.20 g/mol | [Biosynth][2] |

| Appearance | Liquid | [CymitQuimica][1] |

| CAS Number | 3686-55-3 | [Biosynth][2] |

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. In the context of this compound, its solubility is dictated by its molecular structure, which features both polar and non-polar characteristics.

The presence of the ester (-COO-) and ether (-O-) functional groups introduces polarity to the molecule due to the electronegativity of the oxygen atoms. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors. The aromatic ring and the ethyl and methyl groups, on the other hand, are non-polar and primarily interact through van der Waals forces (specifically, London dispersion forces).

The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent. Solvents with similar polarity and hydrogen bonding capabilities to this compound are generally expected to be good solvents.

The Role of Solvent Polarity and Hydrogen Bonding

Organic solvents can be broadly classified into polar protic, polar aprotic, and non-polar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. These solvents are expected to have good solubility for this compound due to favorable dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the ester and ether oxygens of the solute.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane) have a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. These solvents are also anticipated to be effective at dissolving this compound through strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weak van der Waals forces. While the non-polar aromatic ring of this compound will have favorable interactions with these solvents, the polar ester and ether groups may limit its overall solubility, particularly in highly non-polar solvents like hexane.

Solubility Profile of this compound

Direct, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in the public domain. However, based on its structural similarity to other aromatic esters like methyl benzoate and ethyl benzoate, and general principles of solubility, a qualitative and predictive quantitative profile can be constructed.

Qualitative Solubility

Based on data for structurally similar compounds, this compound is expected to be:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong dipole-dipole and hydrogen bonding interactions. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, strong intermolecular forces. |

| Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Miscible | "Like dissolves like" - both are esters with similar polarities. |

| Dichloromethane | Polar Aprotic | Soluble | Good dipole-dipole interactions. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane. |

| Diethyl Ether | Moderately Polar Aprotic | Soluble | Ether linkage in both solute and solvent. |

| Toluene | Non-polar | Soluble | Favorable interactions with the aromatic ring. |

| Hexane | Non-polar | Sparingly Soluble | Mismatch in polarity between the polar functional groups and the non-polar solvent. |

| Water | Polar Protic | Sparingly Soluble | The large non-polar aromatic ring and alkyl groups outweigh the polarity of the ester and ether groups. |

Predictive Quantitative Solubility using Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are likely to be miscible.

While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. For the purpose of this guide, we will present a conceptual framework. The "distance" (Ra) between the HSP of the solute (this compound) and the solvent can be calculated using the following equation:

Ra2=4(δd2−δd1)2+(δp2−δp1)2+(δh2−δh1)2A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in organic solvents.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol: Shake-Flask Method followed by UV-Vis Spectroscopy

This protocol is widely accepted for its reliability and is suitable for compounds with a chromophore, such as this compound, which allows for quantification by UV-Vis spectroscopy.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. b. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.

2. Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a shaking incubator or a constant temperature water bath set to the desired temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible membrane filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

4. Quantification by UV-Vis Spectroscopy: a. Wavelength of Maximum Absorbance (λmax) Determination: i. Prepare a dilute solution of this compound in the solvent of interest. ii. Scan the solution over a suitable UV wavelength range (e.g., 200-400 nm) to determine the λmax. b. Preparation of Calibration Standards: i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. c. Calibration Curve Construction: i. Measure the absorbance of each standard solution at the predetermined λmax. ii. Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law. d. Sample Analysis: i. Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. ii. Measure the absorbance of the diluted sample at λmax. e. Calculation: i. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. ii. Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solute: Ensures that the solution is indeed saturated.

-

Equilibration Time Course: Performing measurements at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached when the solubility values plateau.

-

Linearity of the Calibration Curve: A high correlation coefficient (R² > 0.999) for the calibration curve validates the accuracy of the analytical method.

-

Replicate Measurements: Performing the entire experiment in triplicate or higher provides statistical confidence in the final solubility value.

Molecular Interactions and Solvation Mechanism

The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

References

Quantum chemical calculations for Methyl 2-ethoxybenzoate

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl 2-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, a molecule with relevance in chemical and pharmaceutical research.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and provide a narrative grounded in practical expertise. We will explore the causality behind methodological choices, establish self-validating computational protocols, and connect theoretical data to tangible applications in drug development, such as Quantitative Structure-Activity Relationship (QSAR) modeling.[3][4] The protocols herein are designed to be robust, reproducible, and scientifically sound, leveraging Density Functional Theory (DFT) as the primary computational tool.

Introduction: The Significance of this compound

This compound (C₁₀H₁₂O₃) is an aromatic ester, a structural motif present in numerous biologically active compounds and natural products.[5][6] Its physicochemical properties, dictated by the interplay between the ethoxy group, the methyl ester, and the benzene ring, determine its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry. Understanding its electronic structure, conformational preferences, and reactivity at a quantum level is paramount for predicting its behavior in biological systems and for the rational design of new molecular entities. Quantum chemical calculations offer a powerful in silico lens to elucidate these properties with high precision, complementing and often guiding experimental work.[7][8]

Foundational Concepts: Selecting the Right Computational Tools

The success of any quantum chemical study hinges on the judicious selection of a theoretical method and a basis set. This choice is not arbitrary; it is a deliberate balance between desired accuracy and available computational resources.

The Methodological Choice: Density Functional Theory (DFT) vs. Hartree-Fock (HF)

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9] While computationally efficient, its critical flaw is the neglect of electron correlation—the way electrons dynamically avoid each other.[10] This omission can lead to significant inaccuracies, especially in systems with complex electronic effects.

-

Density Functional Theory (DFT): DFT offers a more pragmatic and generally more accurate alternative. Instead of the complex wavefunction, DFT calculates the total energy from the electron density.[11] Crucially, it incorporates electron correlation through an exchange-correlation functional.[10] For organic molecules like this compound, DFT methods like B3LYP and M06-2X provide a robust balance of accuracy and computational cost, making them the workhorses of modern computational chemistry.[7][12][13]

Expert Rationale: For this compound, we will proceed with DFT. Its ability to account for electron correlation is essential for accurately describing the electronic properties of the aromatic ring and the conformational energetics of the flexible ethoxy side chain.

The Basis Set: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

-

Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(2df,2p)): These are widely used. The 6-31G(d) basis set is suitable for initial geometry optimizations due to its modest computational cost. For final, high-accuracy energy calculations and property analysis, a larger, triple-ζ basis set like 6-311+G(2df,2p) is recommended.[12][14] The + indicates the addition of diffuse functions (important for anions and weak interactions), and the (2df,2p) denotes multiple polarization functions (for accurately describing bond shapes).

-

Dunning Style Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These "correlation consistent" basis sets are designed for systematically converging towards the complete basis set limit. They are excellent for high-accuracy work but are more computationally demanding.

Expert Rationale: A multi-step approach is most efficient. We will use the 6-31G(d) basis set for the initial geometry optimization and follow up with a single-point energy calculation using the more robust 6-311+G(2df,2p) basis set to refine the electronic energy and calculate molecular properties.[15]

The Computational Workflow: A Self-Validating Protocol

A reliable computational protocol must include validation steps to ensure the results are physically meaningful. The following workflow is designed to be a self-validating system.

References

- 1. This compound | 3686-55-3 | FM67703 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. The use of quantum chemistry in the prediction of ADME-Tox properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H12O3 | CID 347794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. bragitoff.com [bragitoff.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Isomeric Forms of Methyl Ethoxybenzoate for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Isomerism in Modern Drug Discovery

In the landscape of contemporary drug development, the nuanced understanding of isomeric forms is not merely an academic exercise but a critical determinant of therapeutic success. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties, metabolic fates, and pharmacological activities. This guide delves into the isomeric landscape of methyl ethoxybenzoate, a scaffold of interest in medicinal chemistry. We will explore the synthesis, characterization, and potential biological significance of the ortho (2-), meta (3-), and para (4-) isomers. Our approach is rooted in the principle that a thorough understanding of the subtle structural distinctions between these isomers is paramount for their rational application in the design of novel therapeutic agents.

The Isomeric Landscape of Methyl Ethoxybenzoate

Methyl ethoxybenzoate exists as three distinct positional isomers, each with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . The distinction between these isomers lies in the substitution pattern of the ethoxy and methyl ester groups on the benzene ring.

-

Methyl 2-ethoxybenzoate (ortho-isomer): The ethoxy and methyl ester groups are adjacent.

-

Methyl 3-ethoxybenzoate (meta-isomer): The ethoxy and methyl ester groups are separated by one carbon on the benzene ring.

-

Methyl 4-ethoxybenzoate (para-isomer): The ethoxy and methyl ester groups are in a 1,4-relationship on opposite sides of the benzene ring.

This seemingly minor structural variation has significant implications for the electronic and steric properties of each molecule, which in turn dictates their behavior in chemical and biological systems.

Synthesis of Methyl Ethoxybenzoate Isomers: A Two-Stage Approach

The synthesis of the methyl ethoxybenzoate isomers is efficiently achieved through a two-stage process that leverages well-established and robust organic reactions. This approach ensures high yields and purity of the final products.

Stage 1: Williamson Ether Synthesis of Ethoxybenzoic Acids

The initial step involves the synthesis of the corresponding ethoxybenzoic acid precursors from their hydroxybenzoic acid counterparts via the Williamson ether synthesis. This Sₙ2 reaction is a cornerstone of ether synthesis due to its reliability and versatility.[1][2]

Mechanism Rationale: The Williamson ether synthesis is selected for its efficiency in forming the ether linkage. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonation of the starting hydroxybenzoic acid with a strong base, acts as a nucleophile, attacking the electrophilic ethylating agent.[2]

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

-

Preparation of the Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and cooling system, introduce a solution of potassium hydroxide in ethanol.

-

Addition of Methyl Salicylate: While maintaining the temperature at approximately 15°C, add methyl salicylate dropwise to the reaction mixture.

-

Ethylation: Following the addition of methyl salicylate, introduce diethyl sulfate dropwise, ensuring the temperature remains at 15°C. The reaction is typically continued for several hours.

-

Work-up and Saponification: After the reaction is complete, the mixture is filtered, and the ethanol is recovered by distillation. The resulting crude ethyl 2-ethoxybenzoate is then saponified using an aqueous solution of sodium hydroxide with heating.

-

Acidification and Isolation: The reaction mixture is cooled and then acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the 2-ethoxybenzoic acid, which is then collected by filtration, washed, and dried.[3]

This protocol can be adapted for the synthesis of the 3- and 4-ethoxybenzoic acid isomers by starting with the corresponding methyl hydroxybenzoates.

Stage 2: Fischer-Speier Esterification

The second stage involves the esterification of the ethoxybenzoic acids with methanol in the presence of an acid catalyst to yield the final methyl ethoxybenzoate isomers. The Fischer-Speier esterification is a classic and cost-effective method for producing esters.[4][5]

Mechanism Rationale: This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. The use of excess methanol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[6]

Experimental Protocol: Synthesis of Methyl 3-methyl-4-nitrobenzoate (Illustrative Example)

-

Reaction Setup: To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux: Heat the solution to reflux and maintain for several hours.

-

Work-up: After cooling, reduce the volume of the solution under vacuum, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Isolation: Purify the crude product by flash chromatography on silica gel to yield the pure methyl ester.[7]

This protocol can be directly applied to the ethoxybenzoic acid isomers to produce the corresponding methyl esters.

Analytical Characterization and Isomer Differentiation

The differentiation and characterization of the methyl ethoxybenzoate isomers are critically dependent on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

A comparative analysis of the three isomers by GC-MS reveals distinct retention times and fragmentation patterns, allowing for their unambiguous identification.[8][9]

Chromatographic Separation Rationale: The separation of these positional isomers by gas chromatography is achievable due to subtle differences in their boiling points and interactions with the stationary phase of the GC column. The polarity differences arising from the position of the ethoxy group influence the retention times.

Mass Spectral Fragmentation Rationale: Electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a "fingerprint" for each isomer. The position of the ethoxy group significantly influences the fragmentation pathways.[8][9]

-

Methyl 3- and 4-ethoxybenzoate: These isomers exhibit a base peak at m/z 121, resulting from the loss of the carbomethoxy radical. Other major fragments include m/z 152 (loss of ethene) and m/z 149 (loss of a methoxy radical).[8]

-

This compound: The "ortho effect" leads to a unique fragmentation pattern. The interaction between the adjacent ethoxy and methyl ester groups results in a base peak at m/z 120 and other characteristic ions at m/z 133, 147, and 165.[8][9]

| Isomer | Key Mass Spectral Fragments (m/z) | Base Peak (m/z) |

| This compound | 180 (M⁺), 165, 152, 149, 133, 120 | 120 |

| Methyl 3-ethoxybenzoate | 180 (M⁺), 152, 149, 121 | 121 |

| Methyl 4-ethoxybenzoate | 180 (M⁺), 152, 149, 121 | 121 |

Data sourced from Clark and Abiedalla (2025).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the methyl ethoxybenzoate isomers. The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns for the aromatic protons and carbons.

¹H NMR Spectroscopy:

-

Aromatic Region: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic of the substitution pattern (ortho, meta, or para).

-

Aliphatic Region: The ethoxy group will present as a characteristic triplet (CH₃) and quartet (CH₂), while the methyl ester will appear as a singlet.

¹³C NMR Spectroscopy:

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethoxy and methyl ester substituents, providing further confirmation of the isomeric structure.[6]

| Isomer | Predicted ¹H NMR Aromatic Signals (ppm, multiplicity) | Predicted ¹³C NMR Carbonyl Signal (ppm) |

| This compound | Multiplet | ~167 |

| Methyl 3-ethoxybenzoate | Multiplet | ~166 |

| Methyl 4-ethoxybenzoate | Two doublets | ~166 |

Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Relevance and Potential Applications in Drug Development

While specific biological activities for the individual methyl ethoxybenzoate isomers are not extensively documented, the broader class of benzoic acid derivatives and related phenolic compounds are known to possess a wide range of pharmacological effects.[10] This provides a strong basis for exploring the potential of these isomers in drug discovery programs.

Antimicrobial Activity

Phenolic acids and their esters are well-known for their antimicrobial properties.[11] For instance, esters of 4-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives.[11] Studies have shown that the antimicrobial activity of such compounds is influenced by the nature and position of the substituents on the benzene ring. It is plausible that the methyl ethoxybenzoate isomers could exhibit activity against various bacterial and fungal strains. The increased lipophilicity of the esters compared to the corresponding carboxylic acids may enhance their ability to penetrate microbial cell membranes.

Enzyme Inhibition

Substituted benzoic acids have been investigated as inhibitors of various enzymes. For example, a structure-activity relationship study on the inhibition of α-amylase by benzoic acid and its derivatives revealed that the position of substituents plays a crucial role in the inhibitory activity.[12] The methyl ethoxybenzoate isomers, with their distinct electronic and steric profiles, could be explored as potential inhibitors for a range of enzymatic targets relevant to various disease states.

Scaffolds for Medicinal Chemistry

Perhaps the most significant role for the methyl ethoxybenzoate isomers in drug development is as versatile scaffolds for the synthesis of more complex bioactive molecules. Their chemical handles (the ester and ether functionalities) allow for a wide range of chemical modifications, enabling the generation of compound libraries for high-throughput screening. The isomeric purity of the starting material is crucial in such endeavors to ensure the unambiguous interpretation of structure-activity relationships.

Conclusion and Future Directions

The positional isomers of methyl ethoxybenzoate represent a compelling case study in the importance of subtle structural variations in organic and medicinal chemistry. Their synthesis is straightforward, and their analytical differentiation is robustly achieved through techniques such as GC-MS and NMR spectroscopy. While direct biological data on these specific isomers is limited, the known pharmacological profiles of related benzoic acid derivatives suggest that they are promising candidates for further investigation, particularly in the areas of antimicrobial discovery and as foundational scaffolds for the development of novel therapeutics. This guide provides a comprehensive technical foundation to stimulate and support such future research endeavors.

References

- 1. This compound(3686-55-3) 1H NMR [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Methyl 2-Ethoxybenzoate in Modern Perfumery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aromatic Ester

Methyl 2-ethoxybenzoate (CAS No. 3686-55-3) is an aromatic ester that has carved a niche for itself within the expansive palette of fragrance ingredients.[1][2] Characterized by a pleasantly sweet and fruity aroma, it contributes a unique olfactory profile to a wide array of scented products, from fine fragrances to personal care items.[3] This guide will delve into the technical aspects of this compound, offering insights into its chemical identity, synthesis, olfactory properties, and its strategic use in fragrance compositions. We will also explore the critical aspects of its safety, regulatory status, and the analytical methodologies employed for its characterization and quality control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in perfumery. These properties influence its volatility, stability, and compatibility with other fragrance raw materials.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | 2-Ethoxybenzoic Acid Methyl Ester, Methyl o-ethoxybenzoate | [2] |

| CAS Number | 3686-55-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 245°C | --INVALID-LINK-- |

| Density | 1.11 g/mL | --INVALID-LINK-- |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound typically involves a two-step process, beginning with the formation of the ether linkage, followed by esterification. The primary route involves the Williamson ether synthesis to produce 2-ethoxybenzoic acid, which is then subjected to Fischer esterification.

Step 1: Williamson Ether Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this step, the phenolic hydroxyl group of a salicylate precursor is deprotonated by a strong base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

A common starting material is methyl salicylate. The reaction proceeds as follows:

-

Deprotonation: Methyl salicylate is treated with a strong base, such as potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group, forming the corresponding potassium phenoxide.

-

Nucleophilic Attack: An ethylating agent, such as diethyl sulfate or bromoethane, is introduced. The phenoxide ion then displaces the leaving group (sulfate or bromide) in an SN2 reaction to form the ethyl ether.

-

Saponification: The resulting this compound is then saponified (hydrolyzed under basic conditions) using a base like sodium hydroxide (NaOH) to yield the sodium salt of 2-ethoxybenzoic acid.

-

Acidification: Finally, acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to precipitate 2-ethoxybenzoic acid.

Step 2: Fischer Esterification of 2-Ethoxybenzoic Acid

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5] In this step, 2-ethoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, this compound.

To drive the equilibrium towards the formation of the ester, an excess of methanol is typically used, and the water formed during the reaction can be removed.

Olfactory Profile and Applications in Perfumery

While broadly described as having a "fruity and sweet" aroma, a more nuanced understanding of the olfactory profile of this compound is crucial for its effective use in fragrance creation.[3] Its scent is often compared to that of its close chemical relatives, Methyl 2-methoxybenzoate and Methyl Salicylate, yet it possesses distinct characteristics.

Comparative Olfactory Notes:

-

This compound: Possesses a soft, sweet, and slightly fruity profile with wintergreen and herbaceous undertones. The ethoxy group generally imparts a smoother and slightly less medicinal character compared to the methoxy and hydroxyl analogues.

-

Methyl 2-methoxybenzoate (Methyl o-anisate): Described as having a warm, herbaceous, and anise-like odor with a sweet, melon-like taste.[6][7] It is known to add a unique nuance to floral bouquets and can contribute a fresh, vegetal character to green scent profiles.[8]

-

Methyl Salicylate (Oil of Wintergreen): Exhibits a powerful, sweet, and medicinal wintergreen aroma. It is a key component in many fragrance and flavor formulations but must be used judiciously due to its potent character.

Applications in Fragrance Compositions:

This compound's versatile and relatively gentle scent profile makes it a valuable modifier and blender in a variety of fragrance types:

-

Floral Accords: It can be used to soften and sweeten powerful white floral notes like tuberose and ylang-ylang, adding a subtle fruity lift without the overt medicinal quality of methyl salicylate.

-

Fruity Compositions: It enhances and rounds out fruity notes, particularly those with a berry or grape character. Its ester quality can provide a jam-like sweetness.

-

Fougère and Aromatic Fragrances: The herbaceous facet of this compound can complement the green and aromatic notes found in fougère and other herbaceous fragrance families.

-

Functional Perfumery: Due to its pleasant and long-lasting scent, it is utilized in a wide range of personal care products such as soaps, lotions, and hair care, as well as in home fragrance applications like candles and air fresheners.[3]

Safety and Regulatory Landscape

The safe use of any fragrance ingredient is paramount. While specific, comprehensive toxicological data and a dedicated RIFM (Research Institute for Fragrance Materials) safety assessment for this compound are not as readily available as for more common ingredients, its safety can be inferred from data on structurally related compounds and general principles of toxicology.

General Safety Considerations:

Based on safety data for related compounds such as Methyl Benzoate and Methyl 2-methoxybenzoate, the following potential hazards should be considered and appropriate handling procedures implemented:

-

Harmful if swallowed: Acute oral toxicity is a potential concern.[9]

-

Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.

-

Skin Sensitization: Some related benzoates have been shown to have skin-sensitizing potential.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling, storage, and disposal information.

Regulatory Status and IFRA Standards: